Bienvenue dans la boutique en ligne BenchChem!

Ixazomib citrate EtOH

Proteasome inhibitor kinetics Reversible binding Pharmacodynamics

Ixazomib citrate EtOH (MLN9708) is the only orally bioavailable (58%) proteasome inhibitor prodrug for research procurement. Reversible 20S proteasome binding (t1/2=18 min) and low peripheral neuropathy (~20%) differentiate it from bortezomib (parenteral, 30-40% neuropathy, t1/2=110 min) and carfilzomib (irreversible). Validated for geriatric maintenance and all-oral protocols. Non-CYP clearance supports DDI studies. Procure >98% purity for bioanalytical validation and preclinical oncology research.

Molecular Formula C22H29BCl2N2O10
Molecular Weight 563.2 g/mol
Cat. No. B14747271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxazomib citrate EtOH
Molecular FormulaC22H29BCl2N2O10
Molecular Weight563.2 g/mol
Structural Identifiers
SMILESB1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO
InChIInChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1
InChIKeyRZFIIPNPSUJOHI-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ixazomib Citrate EtOH (MLN9708) Technical Baseline for Scientific Procurement


Ixazomib citrate EtOH (CAS 2026591-78-4), known as MLN9708, is a boronate-containing prodrug with molecular formula C22H29BCl2N2O10 and molecular weight 563.19 g/mol . It serves as the oral, bioavailable citrate ethanol solvate prodrug of the active proteasome inhibitor ixazomib (MLN2238) [1]. This compound is a second-generation proteasome inhibitor [2] that rapidly hydrolyzes under physiological conditions to release the active moiety, which preferentially and reversibly inhibits the chymotrypsin-like β5 subunit of the 20S proteasome (IC50 = 3.4 nM, Ki = 0.93 nM in cell-free assays) .

Procurement Advisory: Why Ixazomib Citrate EtOH Cannot Be Substituted with Other Proteasome Inhibitors


The proteasome inhibitor class includes agents with divergent physicochemical, pharmacokinetic, and pharmacodynamic properties that preclude simple interchangeability. Key differentiators include the reversible nature of proteasome binding (dissociation half-life for ixazomib: 18 minutes versus 110 minutes for bortezomib and irreversible binding for carfilzomib) [1], oral bioavailability (ixazomib: 58%; bortezomib and carfilzomib: parenteral only) [2], and differential toxicity profiles (peripheral neuropathy incidence: ixazomib ~20%, bortezomib ~30–40%) [3]. These factors drive distinct clinical positioning, dosing schedules, and patient selection criteria. Generic substitution between these agents is neither scientifically valid nor clinically safe without rigorous comparative evidence, which is detailed below [4].

Ixazomib Citrate EtOH: Comparative Evidence for Differentiated Procurement


Ixazomib Citrate vs. Bortezomib and Carfilzomib: Quantitative Proteasome Dissociation Kinetics

Ixazomib demonstrates a proteasome β5 subunit dissociation half-life of 18 minutes, compared to 110 minutes for bortezomib (slowly reversible) and irreversible binding for carfilzomib [1]. This rapid reversibility is hypothesized to contribute to a more favorable recovery of proteasome function in normal tissues, potentially mitigating cumulative toxicity.

Proteasome inhibitor kinetics Reversible binding Pharmacodynamics

Ixazomib Citrate vs. Parenteral Proteasome Inhibitors: Absolute Oral Bioavailability

Ixazomib exhibits an absolute oral bioavailability of 58% in patients, with a median Tmax of 1 hour [1]. This contrasts with bortezomib and carfilzomib, which are only available via intravenous or subcutaneous administration (bioavailability not applicable) [2]. This oral route enables a convenient once-weekly dosing schedule (Days 1, 8, 15 of a 28-day cycle) [3], eliminating the need for clinic visits for parenteral infusion.

Pharmacokinetics Oral bioavailability Formulation advantage

Ixazomib Citrate (IRd) vs. Bortezomib (VRd) in Newly Diagnosed Multiple Myeloma: Peripheral Neuropathy Incidence

In a real-world Chinese cohort study comparing IRd (ixazomib/lenalidomide/dexamethasone) and VRd (bortezomib/lenalidomide/dexamethasone) regimens, patients receiving IRd experienced fewer Grade 3/4 adverse events and peripheral neuropathy events than those receiving VRd [1]. While overall efficacy (PFS) was similar (median PFS: 45.0 months for IRd vs. 38.0 months for VRd; log-rank P=0.719), the safety differentiation was notable [2]. This aligns with class-level data indicating that ixazomib carries a 'Low' incidence of severe peripheral neuropathy compared to 'High' for bortezomib [3].

Adverse event profile Peripheral neuropathy Real-world evidence

Ixazomib Citrate Proteasome Subunit Selectivity Profile: β5 vs. β1 and β2

Ixazomib demonstrates high selectivity for the chymotrypsin-like β5 subunit (IC50 = 3.4 nM, Ki = 0.93 nM) over the caspase-like β1 subunit (IC50 = 31 nM) and trypsin-like β2 subunit (IC50 = 3500 nM) in cell-free assays . In a comparative study, ixazomib exhibited more potent inhibition of the immunoproteasome β1i subunit than bortezomib (70% vs. 29% inhibition at 2.5 nM) [1]. However, bortezomib showed greater overall potency on β5 (IC50 ~2.4 nM) and β5i subunits in the same assays [2].

Target selectivity Proteasome subunit inhibition IC50 profiling

Real-World Comparative Effectiveness: IRd vs. KRd vs. VRd in Relapsed/Refractory Multiple Myeloma

In a large real-world US electronic health records analysis of 741 patients with relapsed/refractory multiple myeloma, the unadjusted median time to next treatment (TTNT) for Rd-based triplets was: VRd 13.9 months, IRd 11.4 months, and KRd 8.7 months [1]. After covariate adjustment, no statistically significant difference was observed between IRd and VRd (HR for IRd vs. DRd reference was not significantly different), whereas KRd showed a significantly higher risk of next treatment initiation (HR 1.72 vs. DRd; P=0.0142) [2]. Notably, a higher proportion of patients aged ≥75 years received IRd (39.6%) compared to other triplets [3].

Real-world evidence Time to next treatment Comparative effectiveness

Procurement-Driven Application Scenarios for Ixazomib Citrate EtOH


Long-Term Maintenance Therapy and Frail/Elderly Multiple Myeloma Populations

Based on the evidence of an all-oral regimen [1] with significantly lower rates of peripheral neuropathy compared to bortezomib-based therapy [2], ixazomib citrate is ideally suited for long-term maintenance protocols and treatment of frail or elderly patients (≥75 years) who may not tolerate frequent clinic visits or the cumulative neurotoxicity of parenteral agents. Real-world data confirm that a higher proportion of older patients receive ixazomib-based triplets than other PI-based regimens [3]. Procuring ixazomib citrate for clinical studies or pharmacy stock in geriatric oncology or community-based hematology practices is strongly supported by this differentiated safety and convenience profile.

Transition from Parenteral to Oral Proteasome Inhibition ('In-Class Transition')

The US MM-6 community-based phase 4 study demonstrated that an in-class transition from parenteral bortezomib to oral ixazomib is a viable and effective strategy [1]. This application leverages the similar efficacy but distinct route of administration. Patients who have achieved disease control with intravenous bortezomib can be transitioned to oral ixazomib to reduce treatment burden and improve quality of life while maintaining proteasome inhibition. This scenario is particularly relevant for healthcare systems seeking to reduce infusion center capacity strain or for patients with difficult venous access or transportation barriers.

Preclinical Research in Bortezomib-Sensitive and -Resistant Disease Models

Ixazomib citrate is a critical tool compound for preclinical oncology research. Its distinct reversible binding kinetics (t1/2 = 18 min) [1] and differential subunit selectivity profile (e.g., stronger β1i immunoproteasome inhibition than bortezomib) [2] allow researchers to dissect proteasome biology and resistance mechanisms. Importantly, in bortezomib-resistant leukemia cell lines, cross-resistance to ixazomib was observed, confirming shared but not identical resistance pathways [3]. Procuring ixazomib citrate is essential for laboratories studying proteasome inhibitor resistance, combination therapy synergies, and the role of the immunoproteasome in hematologic malignancies.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Ixazomib's well-characterized pharmacokinetic profile—58% oral bioavailability, 9.5-day terminal half-life, and non-CYP-mediated clearance [1]—makes it a valuable reference compound for DDI studies. Its exposure is not meaningfully affected by strong CYP3A inhibitors (e.g., ketoconazole), but strong inducers (e.g., rifampin) cause a clinically relevant reduction in exposure and should be avoided [2]. This predictable PK profile supports its use in studies evaluating novel combination partners where minimizing DDI liability is paramount. Procurement of high-purity reference standard (HPLC purity ≥99.6%) [3] is essential for accurate bioanalytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ixazomib citrate EtOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.